4-(iodomethyl)-9H-xanthene
Description
4-(Iodomethyl)-9H-xanthene is a halogenated xanthene derivative characterized by an iodomethyl (-CH₂I) substituent at the 4-position of the tricyclic 9H-xanthene scaffold. The xanthene core consists of two benzene rings fused to a central oxygen-containing pyran ring, providing a rigid, planar structure with π-conjugation.
Properties
CAS No. |
178685-06-8 |
|---|---|
Molecular Formula |
C14H11IO |
Molecular Weight |
322.14 g/mol |
IUPAC Name |
4-(iodomethyl)-9H-xanthene |
InChI |
InChI=1S/C14H11IO/c15-9-12-6-3-5-11-8-10-4-1-2-7-13(10)16-14(11)12/h1-7H,8-9H2 |
InChI Key |
FXDOYEMUNQSHCW-UHFFFAOYSA-N |
SMILES |
C1C2=C(C(=CC=C2)CI)OC3=CC=CC=C31 |
Canonical SMILES |
C1C2=C(C(=CC=C2)CI)OC3=CC=CC=C31 |
Synonyms |
4-(IODOMETHYL)-9H-XANTHENE |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural and Electronic Properties
*Calculated based on C₁₄H₁₁IO (302.12 g/mol).
Key Observations :
- The iodomethyl group in This compound increases molecular weight significantly compared to alkyl or methoxy substituents (e.g., 9,9-dimethylxanthene: 210.27 g/mol). Its inductive electron-withdrawing effect contrasts with electron-donating groups like methyl or methoxy, influencing reactivity in cross-coupling reactions.
- Non-planar conformations are observed in substituted xanthenes (e.g., benzylidene-xanthenes), but the rigid iodomethyl group may enforce specific orientations, affecting π-stacking or dimerization energetics.
Key Observations :
- The C-I bond in This compound offers versatility in metal-catalyzed cross-coupling (e.g., with palladium), unlike chloro or bromo analogues, which require harsher conditions.
- Thioxanthene derivatives (e.g., 9H-thioxanthene-4-carboxaldehyde) exhibit distinct reactivity due to sulfur’s polarizability, enabling applications in photoredox catalysis.
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